![molecular formula C15H18N4S B12157859 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12157859.png)
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the compound, potentially altering its properties and applications.
Scientific Research Applications
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying complex heterocyclic structures and their reactivity.
Biology: The compound’s unique structure may interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dialkyl-3-thia-2,4,6,8-tetraazabicyclo[3.3.0]octan-7-one 3,3-dioxides
- 2,4,6,8-Tetraazabicyclo[3.3.0]octan-3,7-diones
Uniqueness
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its specific ring structure and the presence of multiple heteroatoms
Biological Activity
5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of tetraazatetracyclic compounds characterized by multiple nitrogen atoms and a sulfur atom in its structure. Its molecular formula is C13H14N4S with a molecular weight of 258.34 g/mol. The compound's unique structure contributes to its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C13H14N4S |
Molecular Weight | 258.34 g/mol |
IUPAC Name | This compound |
InChI Key | PAMDOAUASDEVQC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial metabolic pathways.
- Antitumor Activity : Research indicates that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Antimicrobial Activity
A study investigating the antimicrobial effects of similar thiazole derivatives showed that compounds with structural similarities to 5,7-diethyl derivatives displayed potent activity against various bacterial strains. The mechanism often involves inhibiting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Antitumor Activity
Research has demonstrated that 5,7-diethyl-10-thia derivatives can effectively induce apoptosis in several cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- K562 (chronic myeloid leukemia)
-
Findings :
- The compound exhibited IC50 values in the low micromolar range against these cell lines.
- Mechanistic studies revealed that the compound could modulate the expression of apoptosis-related proteins such as p53 and Bcl-2.
Case Study 1: Induction of Apoptosis
In a recent study involving MCF-7 cells treated with 5,7-diethyl derivatives:
- Treatment Duration : 48 hours
- Concentration : Varied from 1 µM to 10 µM
- Results : Significant induction of apoptosis was observed at concentrations above 2 µM as evidenced by flow cytometry analysis showing increased annexin V positive cells.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus:
- Methodology : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics.
Properties
Molecular Formula |
C15H18N4S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5,7-diethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C15H18N4S/c1-3-11-16-15-13(9-7-5-6-8-10(9)20-15)14-18-17-12(4-2)19(11)14/h3-8H2,1-2H3 |
InChI Key |
HEHHTDBUDVPEHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)CC |
Origin of Product |
United States |
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